molecular formula C13H19Cl2NO B1426533 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-33-3

4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426533
CAS No.: 1219949-33-3
M. Wt: 276.2 g/mol
InChI Key: VVSHUECDMSJTGT-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its molecular structure, which includes a piperidine ring and a chlorophenoxyethyl group. It is commonly used in research and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves multiple steps, starting with the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study its effects on biological systems. It can be used as a probe to investigate the interactions with biological targets and pathways.

Medicine: In the medical field, this compound has potential therapeutic applications. It may be explored for its pharmacological properties, such as its ability to modulate neurotransmitter systems or act as an enzyme inhibitor.

Industry: In industry, this compound is used in the development of new materials and chemicals. It can be employed in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Chlorophenoxy compounds

  • Other piperidine-based pharmaceuticals

Uniqueness: 4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of the piperidine ring and the chlorophenoxyethyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-[2-(3-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11;/h1-3,10-11,15H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHUECDMSJTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-33-3
Record name Piperidine, 4-[2-(3-chlorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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